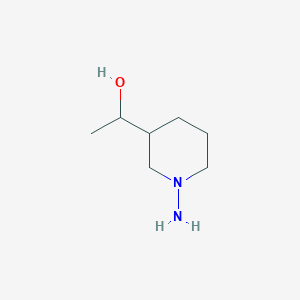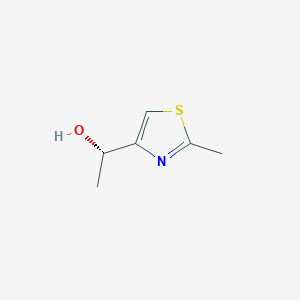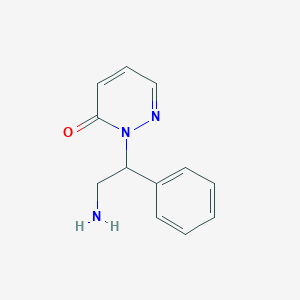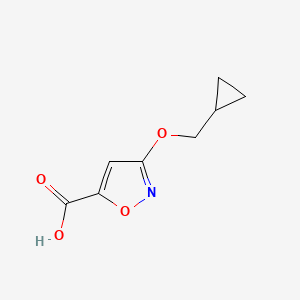
1-(1-Aminopiperidin-3-yl)ethan-1-ol
Overview
Description
1-(1-Aminopiperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, featuring an amino group and a hydroxyl group attached to the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminopiperidin-3-yl)ethan-1-ol can be synthesized through several methods, including:
Reduction of 1-(1-aminopiperidin-3-yl)ethanone: This involves the reduction of the carbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis of 1-(1-aminopiperidin-3-yl)ethanone oxime: This method involves the hydrolysis of the oxime derivative to yield the hydroxyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and reaction conditions (temperature, pressure, solvent) is crucial to achieving the desired product.
Chemical Reactions Analysis
1-(1-Aminopiperidin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in 1-(1-aminopiperidin-3-yl)ethanone.
Reduction: The amino group can be reduced further to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed:
Oxidation: 1-(1-aminopiperidin-3-yl)ethanone
Reduction: Secondary amines
Substitution: Halogenated derivatives
Scientific Research Applications
1-(1-Aminopiperidin-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
1-(1-Aminopiperidin-3-yl)ethan-1-ol is similar to other piperidine derivatives, such as 1-(3-aminopiperidin-1-yl)ethanone and 1-(3-aminopiperidin-1-yl)ethanol. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxyl group in this compound makes it more reactive in certain chemical reactions compared to its counterparts.
Comparison with Similar Compounds
1-(3-aminopiperidin-1-yl)ethanone
1-(3-aminopiperidin-1-yl)ethanol
1-(3-aminopiperidin-1-yl)propan-1-ol
Properties
IUPAC Name |
1-(1-aminopiperidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(10)7-3-2-4-9(8)5-7/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXIYVXMZSNKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)







![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)



![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

